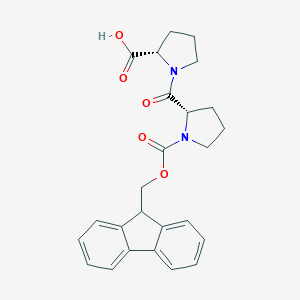

Fmoc-Pro-Pro-OH

Vue d'ensemble

Description

N-9-Fluorenylmethoxycarbonyl-L-prolyl-L-proline (Fmoc-Pro-Pro-OH): is an organic compound used primarily in peptide synthesis. It is a derivative of proline, an amino acid, and is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is a white solid that is stable under normal conditions and is soluble in organic solvents but only slightly soluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Esterification Reaction: Fmoc-Pro-Pro-OH can be synthesized by reacting proline with fluorenylmethoxycarbonyl succinimide (Fmoc-OSu). The reaction typically involves the use of a base such as triethylamine in an organic solvent like dimethylformamide (DMF).

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the Fmoc group is used to protect the amino group of proline during the stepwise assembly of peptides on a solid support.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine.

Coupling Reactions: Fmoc-Pro-Pro-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: DIC and HOBt in DMF.

Major Products

Deprotection: Removal of the Fmoc group yields free proline residues.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Pro-Pro-OH is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective coupling of amino acids while preventing unwanted side reactions, which is crucial for synthesizing complex peptides.

Key Features:

- Protecting Group : The Fmoc group can be removed under mild basic conditions, facilitating the formation of peptide bonds.

- Versatility : It enables the incorporation of proline into peptide sequences, essential for maintaining the structural integrity of peptides.

Drug Development

In drug development, this compound is instrumental in synthesizing peptide-based therapeutics. Its ability to form specific peptide sequences is vital in designing drugs that target particular biological pathways.

Case Study:

- A study demonstrated that peptides synthesized using this compound exhibited enhanced activity against specific cancer cell lines, showcasing its potential in developing targeted cancer therapies .

Bioconjugation

The compound is also employed in bioconjugation processes, where it aids in the attachment of drugs or imaging agents to specific cells or tissues. This application is particularly beneficial in cancer therapy and targeted drug delivery systems.

Data Table: Applications in Bioconjugation

| Application Type | Description | Benefits |

|---|---|---|

| Drug Delivery | Enhances specificity of drug delivery systems | Increased efficacy and reduced side effects |

| Imaging Agents | Facilitates targeted imaging in diagnostic procedures | Improved accuracy in disease detection |

Neuroscience Research

This compound contributes significantly to neuroscience research by aiding in the development of neuropeptides. These peptides are crucial for understanding neurological functions and disorders.

Insights:

- Research has shown that neuropeptides synthesized with this compound can modulate neurotransmitter release, providing insights into potential treatments for neurological disorders .

Custom Peptide Libraries

Researchers utilize this compound to create diverse peptide libraries for high-throughput screening. This approach facilitates the discovery of novel bioactive compounds with therapeutic potential.

Example:

- A recent study employed this compound to construct libraries that allowed for rapid testing of peptide interactions with various biological targets, leading to the identification of several promising candidates for drug development .

Emerging Applications

Recent advancements have expanded the applications of this compound into areas such as:

- Polymer-Peptide Delivery Platforms : Research has highlighted its use in developing polymer-based systems for DNA delivery, emphasizing how oligopeptide orientation affects delivery efficacy .

- Electrochemical Peptide Synthesis : Studies have explored its role in electrochemical methods for synthesizing peptides, showcasing its versatility and efficiency in modern synthetic techniques .

Mécanisme D'action

Mechanism: : The Fmoc group protects the amino group of proline during peptide synthesis, preventing unwanted side reactions. The Fmoc group is removed by treatment with a base, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Molecular Targets and Pathways: : The primary target of Fmoc-Pro-Pro-OH is the amino group of proline, which it protects during peptide synthesis. The removal of the Fmoc group allows the amino group to participate in peptide bond formation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Pro-OH: A similar compound with a single proline residue.

Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Ala-OH: Fmoc-protected alanine used in peptide synthesis.

Uniqueness: : Fmoc-Pro-Pro-OH is unique due to the presence of two proline residues, which can introduce conformational constraints in peptides, making it useful for studying protein folding and stability .

Activité Biologique

Fmoc-Pro-Pro-OH is a dipeptide derivative that plays a significant role in peptide synthesis and has garnered attention for its biological activities. The compound is characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group attached to two proline residues. This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.

This compound is synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) methods. The proline residues contribute to the compound's conformational flexibility and stability, making it a valuable building block for various peptides. The synthesis typically involves:

- Fmoc Deprotection : Removal of the Fmoc group using piperidine.

- Coupling Reactions : Formation of peptide bonds with other amino acids or peptide fragments using coupling reagents like DIC or HBTU.

- Purification : High-performance liquid chromatography (HPLC) is often employed to purify the synthesized peptides.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its role in cyclic peptide synthesis and as a building block for bioactive compounds.

Integrin Binding and Antimicrobial Activity

Recent studies have highlighted the potential of cyclic peptides containing proline residues to exhibit integrin-binding activity, which is crucial for cell adhesion and signaling. For instance, cyclic peptides synthesized from this compound demonstrated significant inhibition of αvβ6 integrin binding, showing that the configuration of proline residues affects biological activity .

Additionally, research has indicated that peptide conjugates incorporating this compound can exhibit antimicrobial properties while simultaneously promoting cell proliferation and migration in human keratinocytes and fibroblasts. This dual action makes such compounds promising candidates for therapeutic applications in wound healing and infection control .

Case Study 1: Cyclic Peptide Synthesis

A study focused on synthesizing cyclic hexapeptides containing an RGD sequence utilized this compound as a key building block. The results demonstrated that specific configurations of the proline residues significantly influenced the biological activity of the resulting cyclic peptides, indicating their potential use in designing integrin inhibitors .

Case Study 2: Antimicrobial Peptide Conjugates

In another investigation, researchers developed antimicrobial peptides conjugated with this compound derivatives. These conjugates not only inhibited bacterial growth but also stimulated the proliferation of skin cells at effective microbicidal concentrations. This study underscores the potential of using Fmoc-protected dipeptides in creating multifunctional therapeutic agents .

Research Findings

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing Fmoc-Pro-Pro-OH using solid-phase peptide synthesis (SPPS)?

The synthesis of this compound is complicated by the steric hindrance of the Pro-Pro sequence and the propensity for diketopiperazine (DKP) formation during Fmoc deprotection. This side reaction occurs due to the proximity of the two proline residues, leading to cyclization and reduced yields (<5% with Wang resin). To mitigate this, 2-chlorotrityl chloride (CLTR) resin is recommended, as its labile linker allows cleavage under mild acidic conditions, minimizing DKP formation .

Q. How should this compound be stored to maintain stability?

this compound must be stored under inert conditions (argon or nitrogen) at 2–8°C in a tightly sealed, moisture-free container. Its chemical stability is sensitive to humidity and temperature fluctuations due to the Fmoc group’s susceptibility to cleavage under basic or aqueous conditions .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is the gold standard. Monitor purity using UV detection at 265–280 nm (λmax for Fmoc). Preparative HPLC is critical due to the presence of by-products like Fmoc-β-Ala-Pro-OH (≤0.1%) and residual coupling agents .

Advanced Research Questions

Q. How can coupling efficiency be improved during SPPS of Pro-Pro-containing peptides?

Use a two-step activation protocol:

- Step 1: Pre-activate Fmoc-Pro-OH with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt) in DMF.

- Step 2: Add diisopropylethylamine (DIPEA) to the resin-bound Pro residue. This reduces racemization and improves coupling yields. CLTR resin further enhances efficiency by reducing steric constraints .

Q. What analytical techniques resolve contradictions in reported yields for Pro-Pro sequences?

- Circular Dichroism (CD): Detects secondary structures (e.g., polyproline helices) that may interfere with synthesis.

- LC-MS/MS: Identifies low-abundance DKP by-products.

- Kinetic Studies: Track deprotection rates using real-time UV monitoring (Fmoc absorption at 301 nm). Adjust deprotection time (<5 min) to balance completeness and side reactions .

Q. What role does this compound play in designing conformationally constrained peptides?

The Pro-Pro motif induces rigid polyproline type II (PPII) helices, which are valuable for studying protein-protein interactions (e.g., SH3 domain binding). Computational modeling (e.g., Rosetta or MOE) can predict helical stability under varying solvent conditions (e.g., 20% hexafluoroisopropanol) .

Q. Methodological Considerations

Q. How to validate the enantiomeric purity of this compound?

- Chiral HPLC: Use a Chirobiotic T column with isocratic elution (e.g., 70:30 hexane/isopropanol).

- Optical Rotation: Compare observed [α]D²⁵ values with literature data (e.g., [α]D²⁵ = -76.5° for L-configuration). Contamination by D-proline residues (>0.2%) significantly alters biophysical properties .

Q. What solvent systems prevent aggregation during this compound synthesis?

Propriétés

IUPAC Name |

(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c28-23(26-13-6-12-22(26)24(29)30)21-11-5-14-27(21)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-22H,5-6,11-15H2,(H,29,30)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAQFWSWKRNOGU-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456415 | |

| Record name | Fmoc-Pro-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129223-22-9 | |

| Record name | Fmoc-Pro-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.